molecular formula C23H24O11 B190802 Cirsimarin CAS No. 13020-19-4

Cirsimarin

Cat. No.: B190802
CAS No.: 13020-19-4
M. Wt: 476.4 g/mol
InChI Key: RETJLKUBHXTIGH-FZFRBNDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Cirsimarin, a flavonoid isolated from Microtea debilis, has been recognized for its potent antilipogenic effects . This article provides a comprehensive overview of this compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

this compound primarily targets the adenosine-A1 and adenosine-A2 receptors . These receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and regulation of heart rate and blood pressure .

Mode of Action

this compound functions as an antagonist to the adenosine-A1 receptor and inhibits the binding of adenosine to the adenosine-A2 receptor . It also exhibits inhibitory effects on phosphodiesterase , an enzyme involved in the breakdown of cyclic nucleotides, thus influencing intracellular levels of cyclic AMP and cyclic GMP .

Biochemical Pathways

The antagonistic action of this compound on adenosine receptors disrupts the normal signaling pathways of adenosine, leading to changes in heart rate and blood pressure . Additionally, its inhibitory effect on phosphodiesterase alters the levels of cyclic nucleotides, affecting various cellular processes .

Result of Action

this compound exerts potent antilipogenic effects, decreasing fat deposition in mice intra-abdominal adipose tissue . It reduces adipose cell diameter, resulting in a decrease in adipose cell volume . Furthermore, it has been shown to suppress the JAK/STAT and IRF-3 signaling pathway in LPS-stimulated RAW 264.7 macrophages .

Biochemical Analysis

Biochemical Properties

Cirsimarin interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert a strong antilipogenic effect, decreasing adipose tissue deposition in mice . This effect is achieved through the inhibition of lipogenic activity in isolated adipocytes . The inhibitory concentration 50% of this compound on lipogenic activity in isolated adipocytes was found to be 1.28±0.04 mM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It decreases fat deposition in mice intra-abdominal adipose tissue . This decrease in intra-abdominal white adipose tissue (WAT) accretion is due to a decrease in adipose cell diameter, resulting in a decrease in adipose cell volume . This compound also shows a strong antilipogenic activity, which may be the critical aspect of its effects on fat accretion in mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of Janus kinase (JAK)/signal transducer and activator of transcriptions (STATs) and p38 mitogen-activated protein kinase (MAPK), and nuclear translocation of interferon regulatory factor (IRF)-3 . These interactions suggest that this compound may act as a promising therapeutic against inflammatory diseases by suppressing the JAK/STAT and IRF-3 signaling pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The extraction efficiency of this compound from Cirsium japonicum var. maackii was found to be influenced by sample material ratio, solvent concentration, extraction time, solid-to-solvent ratio, and number of extractions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice treated with 25 or 50 mg kg–1 per day this compound showed a decrease in retroperitoneal and epididymal fat pad weights compared with controls . This suggests that this compound could be a potential candidate for the treatment of obesity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the binding of [3 H]5′-N-ethylcarboxamidoadenosine ([3 H]NECA) to adenosine-A 2 receptors in rat striatum . This suggests that this compound may play a role in adenosine metabolism .

Transport and Distribution

After oral administration of this compound, the compound could not be detected in either plasma or urine, but the presence of cirsimaritin was established . This suggests that this compound may be metabolized into cirsimaritin in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cirsimarin can be extracted from plant sources using optimized extraction methods. For instance, the extraction from Cirsium japonicum involves using 70% ethanol as the solvent, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The process is designed to maximize the yield of this compound along with other flavonoids like hispidulin and cirsimaritin .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Cirsimarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Cirsimarin is structurally similar to other flavonoids such as:

Uniqueness

This compound’s unique combination of antilipogenic, antioxidant, and anti-inflammatory properties sets it apart from other flavonoids. Its ability to act on multiple molecular targets, including adenosine receptors and phosphodiesterase, enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETJLKUBHXTIGH-FZFRBNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926633
Record name 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13020-19-4
Record name Cirsimarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13020-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cirsimarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cirsimarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cirsimarin
Reactant of Route 2
Cirsimarin
Reactant of Route 3
Cirsimarin
Reactant of Route 4
Reactant of Route 4
Cirsimarin
Reactant of Route 5
Cirsimarin
Reactant of Route 6
Cirsimarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.